molecular formula C18H29N5O2 B7097932 Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate

Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate

Cat. No.: B7097932
M. Wt: 347.5 g/mol
InChI Key: QRXVNTASHJHAHI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate is a complex organic compound with a unique structure that combines an adamantane core with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate typically involves multiple steps. One common approach is to start with adamantane-1-carboxylic acid, which undergoes esterification to form the methyl ester. This intermediate is then reacted with 2-tert-butyltetrazole in the presence of a suitable coupling agent to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate: shares similarities with other adamantane derivatives and tetrazole-containing compounds.

    Adamantane derivatives: Known for their stability and unique structural properties, often used in antiviral drugs like amantadine.

    Tetrazole-containing compounds: Commonly used in pharmaceuticals as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

Uniqueness

The uniqueness of this compound lies in its combination of an adamantane core with a tetrazole ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 3-[(2-tert-butyltetrazol-5-yl)methylamino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-16(2,3)23-21-14(20-22-23)10-19-18-8-12-5-13(9-18)7-17(6-12,11-18)15(24)25-4/h12-13,19H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXVNTASHJHAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC23CC4CC(C2)CC(C4)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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